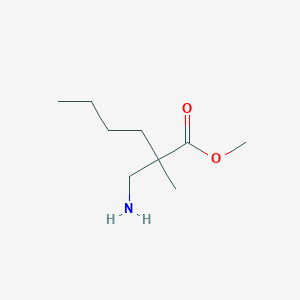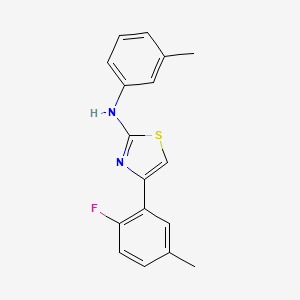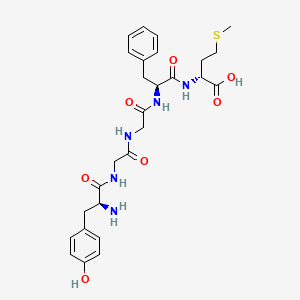
L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine is a pentapeptide composed of the amino acids L-tyrosine, glycine, glycine, L-phenylalanine, and D-methionine. This compound is known for its role as an endogenous opioid peptide with various biological activities, including antitumor, analgesic, and immune-boosting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine involves the stepwise coupling of the amino acids using peptide bond formation techniques. The process typically starts with the protection of the amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or other coupling agents. After the formation of the peptide bonds, the protecting groups are removed to yield the final pentapeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Various peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Explored for its potential as an analgesic and antitumor agent. .
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine involves its interaction with opioid receptors in the body. It acts as an agonist at the delta and mu-opioid receptors, leading to analgesic effects. The compound also influences various signaling pathways, contributing to its antitumor and immune-boosting properties .
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: A pentapeptide with a similar structure but with leucine instead of methionine at the fifth position.
Beta-endorphin: Contains a similar tetrapeptide sequence at the N-terminal but is a longer peptide with additional amino acids.
Uniqueness
L-Tyrosylglycylglycyl-L-phenylalanyl-D-methionine is unique due to the presence of D-methionine, which can influence its biological activity and stability compared to its L-isomer counterparts. This structural variation can lead to differences in receptor binding and overall efficacy .
Properties
CAS No. |
61600-30-4 |
|---|---|
Molecular Formula |
C27H35N5O7S |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21+,22-/m0/s1 |
InChI Key |
YFGBQHOOROIVKG-BDTNDASRSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


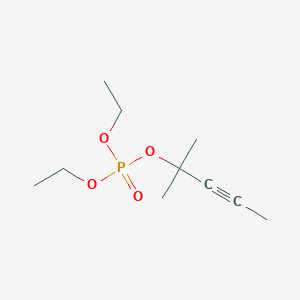
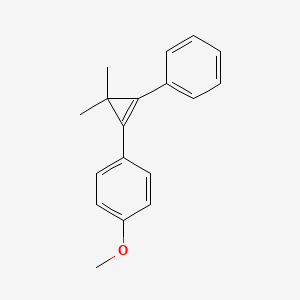
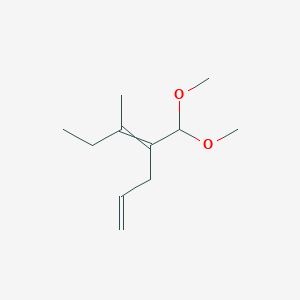
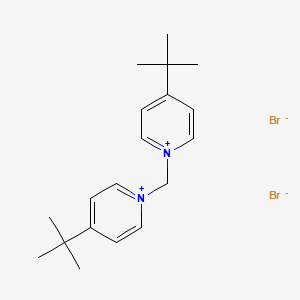
![2,5-Dinitro-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14581637.png)
![N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide](/img/structure/B14581646.png)
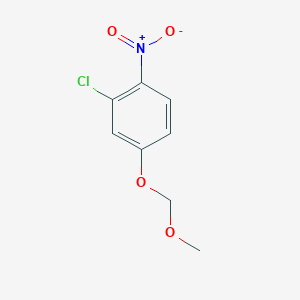
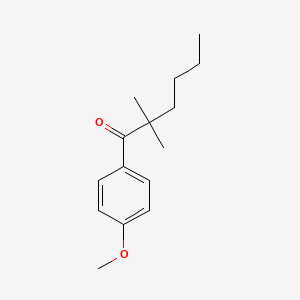
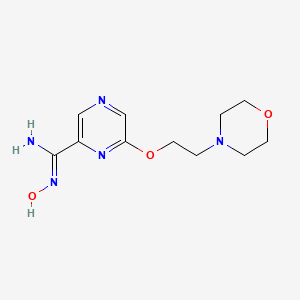
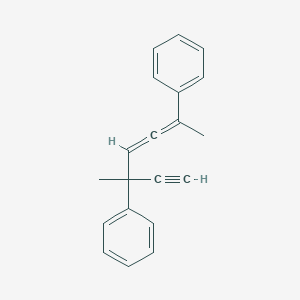
![[1,1'-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate](/img/structure/B14581667.png)
![1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14581687.png)
